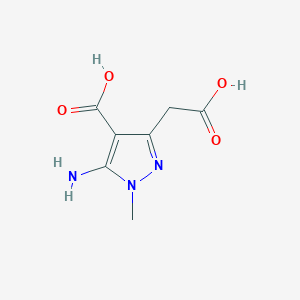
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is a heterocyclic compound that features both amino and carboxylic functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-keto acids or esters, followed by subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The amino and carboxylic groups enable the compound to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pyrazole ring also contributes to the compound’s ability to inhibit or activate specific pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Another heterocyclic compound with similar functional groups but an isoxazole ring instead of a pyrazole ring.
3-Amino-5-methylisoxazole: A compound with a similar structure but different substitution pattern on the isoxazole ring.
Uniqueness
5-Amino-3-(carboxymethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is unique due to the specific arrangement of its functional groups and the presence of the pyrazole ring This configuration imparts distinct chemical reactivity and biological activity compared to its isoxazole counterparts
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
5-amino-3-(carboxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-10-6(8)5(7(13)14)3(9-10)2-4(11)12/h2,8H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UBELJKJQHZDSAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















